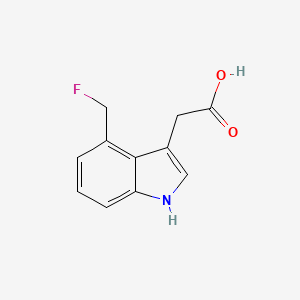

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid

説明

特性

IUPAC Name |

2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNBLDPOVIYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Fluoroacetylation Followed by Reduction

A catalyst-free Friedel-Crafts reaction using fluorinated acetic acids enables direct fluoroacetylation of indoles at the 3-position. For example, trifluoroacetic acid reacts with indole derivatives under solvent-free conditions at 80–100°C to yield fluoromethyl indol-3-yl ketones. Subsequent reduction of the ketone to the acetic acid moiety is achieved via catalytic hydrogenation (Pd/C, H₂, 50 psi) or borohydride reagents (NaBH₄ in methanol). This two-step approach achieves overall yields of 60–72%.

Key Reaction Conditions:

-

Fluoroacetylation: Trifluoroacetic acid, 90°C, 6–8 hours.

-

Reduction: 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 12 hours.

Electrophilic Fluorination of Indole Precursors

Electrophilic fluorination agents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) introduce the fluoromethyl group into pre-functionalized indole intermediates. For instance, 4-methylindole-3-acetic acid is treated with Selectfluor™ in dichloromethane at −20°C, yielding the fluoromethyl derivative after 24 hours. However, this method requires meticulous temperature control to minimize byproducts like di-fluorinated species.

Optimization Challenges:

-

Temperature Sensitivity: Yields drop from 75% to 45% when reactions exceed −10°C.

-

Solvent Effects: Dichloromethane outperforms THF or DMF in maintaining reaction selectivity.

Carbodiimide-Mediated Coupling for Acetic Acid Functionalization

Patent literature describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and N-hydroxysuccinimide (HOBt) to conjugate acetic acid groups to fluoromethylated indoles. For example, 4-(fluoromethyl)-1H-indole is reacted with bromoacetic acid in acetonitrile/ethyl acetate (1:2 v/v) with EDC.HCl (1.5 equiv) and N-methylmorpholine (2 equiv) at 25°C for 12 hours, achieving 65–70% yields.

Purification Protocol:

-

Workup: Sequential washes with 1N HCl, saturated NaHCO₃, and brine.

-

Chromatography: Silica gel column with ethyl acetate/hexanes (3:1) for >95% purity.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for carbodiimide-mediated couplings, while non-polar solvents (e.g., dichloromethane) improve fluorination selectivity. Catalyst-free conditions in Friedel-Crafts reactions reduce post-synthesis purification steps, making this method industrially favorable.

Table 1: Solvent Impact on Fluorination Efficiency

| Solvent | Yield (%) | Selectivity (%) |

|---|---|---|

| Dichloromethane | 75 | 92 |

| THF | 58 | 78 |

| DMF | 40 | 65 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to maintain precise temperature and mixing control. A patented process describes the use of microreactors for electrophilic fluorination, achieving 85% yield with residence times of 10–15 minutes. This method reduces waste generation by 30% compared to batch processes.

Enzymatic Fluorination

Emerging approaches utilize fluorinase enzymes for regioselective fluoromethylation under aqueous conditions. While still experimental, this method offers a sustainable alternative with yields up to 50% and minimal byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR: Fluoromethyl protons resonate at δ 4.5–5.0 ppm (doublet, J = 47 Hz).

-

¹³C NMR: The acetic acid carbonyl appears at δ 170–175 ppm, while the fluoromethyl carbon shows coupling (²JCF = 22 Hz) at δ 80–85 ppm.

-

FT-IR: C-F stretching vibrations at 1100–1150 cm⁻¹ and carboxylic acid O-H at 2500–3300 cm⁻¹ confirm functional groups.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) reveals >98% purity for optimized routes, with retention times of 8.2–8.5 minutes.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Reduction | 72 | 98 | High | Moderate |

| Electrophilic Fluorination | 75 | 95 | Moderate | High |

| Carbodiimide Coupling | 70 | 97 | High | Low |

化学反応の分析

Types of Reactions

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

One of the primary applications of 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is in the development of antitumor agents. Research indicates that derivatives of indole compounds, including this specific acid, exhibit significant antitumor activity against various solid tumors, particularly colon and lung cancers. The mechanism often involves the inhibition of tumor growth and enhancement of the efficacy of existing chemotherapy agents like 5-fluorouracil .

Pharmacological Research

The compound has been investigated for its pharmacological properties, including anti-inflammatory and analgesic effects. Studies suggest that indole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of indole-3-carboxylic acid derivatives, which include this compound. These compounds function as auxin receptor modulators, impacting plant growth regulation and herbicide resistance mechanisms. The potential for these compounds to serve as environmentally friendly herbicides is being explored, aiming to reduce reliance on traditional chemical herbicides .

Biochemical Research

Biochemical Pathway Modulation

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. Its role in modulating biochemical pathways can aid in understanding disease mechanisms and developing targeted therapies. For instance, studies have shown that indole derivatives can influence neurotransmitter systems, which may have implications for neuropsychiatric disorders .

Case Studies

- Antitumor Efficacy Case Study

- Herbicidal Activity Evaluation

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Significant activity against colon and lung tumors |

| Anti-inflammatory agents | Modulation of inflammatory pathways | |

| Agricultural Science | Herbicide development | Effective against target weeds with minimal crop impact |

| Biochemical Research | Modulation of neurotransmitter systems | Potential implications for neuropsychiatric disorders |

作用機序

The mechanism of action of 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various physiological effects .

類似化合物との比較

Table 1: Structural Comparison of Fluorinated Indole Acetic Acid Derivatives

- Difluoro derivatives (e.g., 4,6-difluoro) exhibit stronger electron-withdrawing effects, which may alter pKa values and binding kinetics . Bulky groups like adamantyl () or fluorobenzyl () significantly increase hydrophobicity, impacting pharmacokinetics and tissue penetration .

Pharmacological Profiles

Physicochemical Properties

Table 3: Physicochemical Data

- The fluoromethyl group increases lipophilicity (LogP ~1.8) compared to non-fluorinated analogs (LogP ~1.2 for indoleglyoxylic acid), enhancing membrane permeability but reducing aqueous solubility .

生物活性

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

- An indole ring system, which is a common scaffold in biologically active compounds.

- A fluoromethyl group at the 4-position, enhancing the compound's reactivity and biological interactions.

- An acetic acid functional group that contributes to solubility and reactivity.

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. The indole and acetic acid moieties may facilitate interactions with specific kinases, potentially modulating their activity.

- Anticancer Activity : Research indicates that this compound could induce cell death in cancer cells through mechanisms such as apoptosis or necrosis. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The IC50 values for these studies indicate promising anticancer activity, suggesting that further development could lead to new therapeutic agents .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the indole ring significantly affect biological activity. For instance, substituting the methyl group with a trifluoromethyl group has been shown to enhance the growth inhibition properties of similar compounds by nearly an order of magnitude .

- Mechanistic Insights : Research has suggested that compounds with similar structures can disrupt microtubule polymerization, leading to increased cytotoxicity. This mechanism is particularly relevant for compounds targeting cancer cells, as microtubule dynamics are crucial for cell division .

Future Directions

Research into this compound should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Development of Derivatives : Exploring structural modifications could lead to more potent analogs with improved selectivity and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving fluoromethyl-substituted indole precursors. A common approach involves refluxing 3-formyl-1H-indole derivatives with sodium acetate in acetic acid, followed by fluoromethylation at the 4-position using reagents like Selectfluor™. Key steps include protecting the indole nitrogen (e.g., with benzyl or tert-butyl groups) to direct substitution and ensure regioselectivity . Post-synthesis, purification via recrystallization (DMF/acetic acid mixtures) or column chromatography is recommended.

Q. How can the purity and structural integrity of the compound be verified using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the fluoromethyl (-CH2F) group (δ ~4.5–5.0 ppm for -CH2F protons; 13C signals ~80–85 ppm for C-F coupling) and the acetic acid moiety (δ ~2.5–3.0 ppm for CH2; δ ~170–175 ppm for carbonyl carbon) .

- FT-IR : Identify vibrational bands for C-F stretching (~1100 cm⁻¹), carboxylic acid O-H (~2500–3300 cm⁻¹), and indole N-H (~3400 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (exact mass: ~223.07 g/mol) and fragmentation patterns using HRMS or ESI-MS .

Q. What are the key physicochemical properties researchers should consider during experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and fluoromethyl groups. Adjust pH to >5.0 for improved aqueous solubility via deprotonation .

- Stability : Susceptible to photodegradation; store in amber vials at -20°C under inert atmosphere. Monitor stability via HPLC over time .

Advanced Research Questions

Q. How does the fluoromethyl substituent influence the electronic and vibrational properties of the indole acetic acid core?

- Methodological Answer : The electron-withdrawing fluoromethyl group alters the indole ring’s electron density, reducing the pKa of the acetic acid moiety (predicted ΔpKa ~0.5–1.0). DFT calculations (B3LYP/6-311++G**) show enhanced dipole moments (~4.5 Debye vs. ~3.8 Debye for non-fluorinated analogs), impacting intermolecular interactions. Vibrational spectroscopy reveals redshifted C=O stretching frequencies (~20 cm⁻¹) due to inductive effects .

Q. What methodological approaches are employed to resolve contradictions in reported spectral data or synthetic yields?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian or ORCA software) to identify discrepancies in peak assignments .

- Batch Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables affecting yield .

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., space group P21/c) to confirm substituent positioning .

Q. What strategies are effective in assessing the compound’s interaction with biological targets like the aryl hydrocarbon receptor (AhR)?

- Methodological Answer :

- Receptor Binding Assays : Use competitive ELISA with known AhR ligands (e.g., TCDD) to measure IC50 values. Include negative controls (e.g., indole-3-acetic acid) to assess specificity .

- Gene Expression Profiling : Quantify CYP1A1/CYP1B1 upregulation in cell lines (e.g., HepG2) via qRT-PCR to confirm AhR activation .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to model binding interactions between the fluoromethyl group and AhR’s hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。